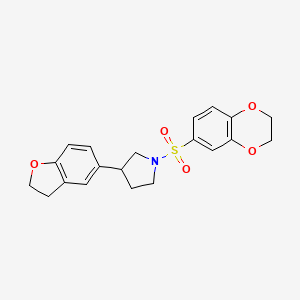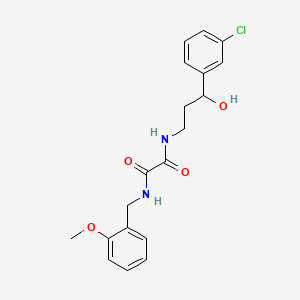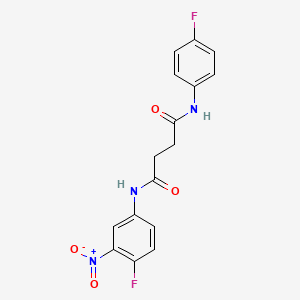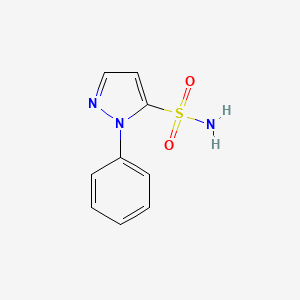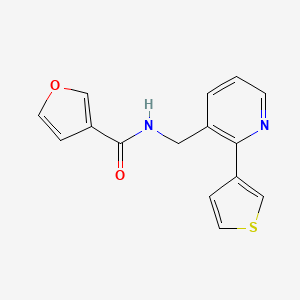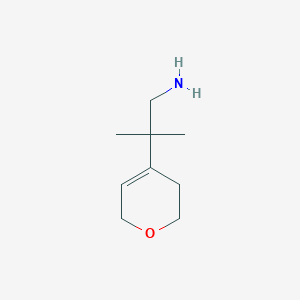
2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine” is a complex organic compound. It seems to contain a pyran ring, which is a six-membered heterocyclic ring consisting of one oxygen atom and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester” are used as intermediates for organic synthesis in agrochemical, pharmaceutical, and dyestuff fields .
Scientific Research Applications
Environmental Remediation
Efficient PFAS Removal by Amine-Functionalized Sorbents : A critical review highlights that amine-containing sorbents, possibly including structures similar to 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine, offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents operate through electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting an innovative approach to water and wastewater treatment at low PFAS concentrations (Ateia et al., 2019).
Food Chemistry
Control Strategies of Pyrazines Generation from Maillard Reaction : The generation of pyrazines, contributing to desirable flavors in food, can be promoted or suppressed in food processing. Strategies include the use of new reactants and modification of reaction conditions. The role of amine compounds in these processes could provide insights into optimizing flavor profiles in food products (Yu et al., 2021).
Pharmaceutical Research
Pyrazine Derivatives as Pharmacological Agents : A review of patents reveals the diverse pharmacological properties of pyrazine derivatives, suggesting that compounds like this compound could have potential as antibacterial, antifungal, anticancer, and antiviral agents. This highlights the compound's significance in developing new therapeutic drugs (Ferreira & Kaiser, 2012).
Chemical Synthesis
Synthesis of Heterocycles Using Pyran Derivatives : A review emphasizes the importance of 3,4-dihydropyran derivatives as chiral building blocks in synthesizing bioactive molecules and natural products. This suggests the potential use of this compound in the synthesis of complex organic molecules, offering a versatile tool for chemists (Desimoni et al., 2018).
Environmental Chemistry
Degradation of Nitrogen-Containing Compounds : A review on advanced oxidation processes (AOPs) for degrading nitrogen-containing compounds, including amines, underscores the challenge of removing such persistent chemicals from the environment. The study suggests the effectiveness of AOPs in treating water contaminated with compounds structurally related to this compound, highlighting the environmental impact of these substances (Bhat & Gogate, 2021).
Safety and Hazards
properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,7-10)8-3-5-11-6-4-8/h3H,4-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWTMMHFLDRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2649343.png)
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
![Tert-butyl (3S)-3-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2649347.png)
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2649351.png)


